4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with chloro, methylsulfanyl, pyrrolidinyl, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethoxypyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a substitution reaction using a thiol reagent like methylthiol.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, often using pyrrolidine under basic conditions.
Formylation: The formyl group is typically introduced via a Vilsmeier-Haack reaction, using reagents such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrimidine core is a common scaffold in many biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a useful building block in material science.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylsulfanyl-5-pyrimidinecarbaldehyde: Lacks the pyrrolidinyl group, which may affect its reactivity and biological activity.
2-Methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde: Lacks the chloro group, potentially altering its chemical properties and applications.
Uniqueness
4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBUQFUXWDJOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424664 |
Source
|
Record name | SBB012021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445040-59-5 |
Source
|
Record name | SBB012021 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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